1-Indan-5-yl-ethylamine
CAS No.: 877-51-0
Cat. No.: VC8145718
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877-51-0 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)ethanamine |
| Standard InChI | InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3 |
| Standard InChI Key | AIZOWKLMMYHPJI-UHFFFAOYSA-N |
| SMILES | CC(C1=CC2=C(CCC2)C=C1)N |
| Canonical SMILES | CC(C1=CC2=C(CCC2)C=C1)N |
Introduction
1-Indan-5-yl-ethylamine is a chemical compound with the molecular formula C11H15N. It is also known by several synonyms, including 1-(2,3-dihydro-1H-inden-5-yl)ethanamine and 1-(5-Indanyl)ethanamine . This compound has been studied for its potential applications in various fields, including pharmaceuticals.
Synonyms and Identifiers
1-Indan-5-yl-ethylamine is identified by several synonyms and identifiers, including its PubChem CID (6495992), CAS number (877-51-0), and other unique identifiers like MFCD07399633 and SCHEMBL1254153 .
Synonyms and Identifiers Table
| Synonym/Identifier | Description |
|---|---|
| PubChem CID | 6495992 |
| CAS Number | 877-51-0 |
| MFCD07399633 | Depositor-supplied synonym |
| SCHEMBL1254153 | Depositor-supplied synonym |
Research and Applications
1-Indan-5-yl-ethylamine has been involved in research related to the synthesis of amine derivatives that act as potassium channel blockers. These compounds are of interest for their potential in treating autoimmune and inflammatory diseases, such as multiple sclerosis .
Research Findings Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume